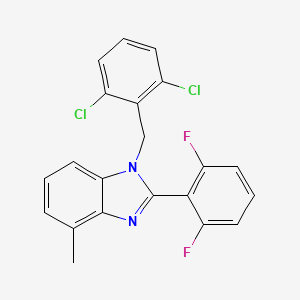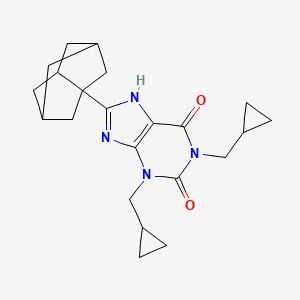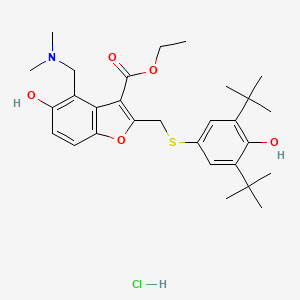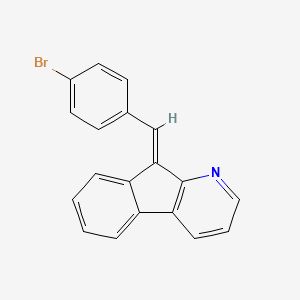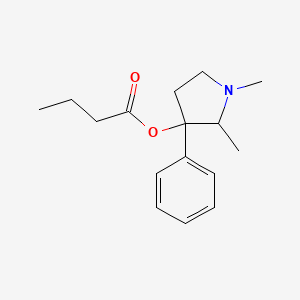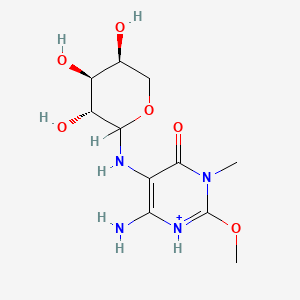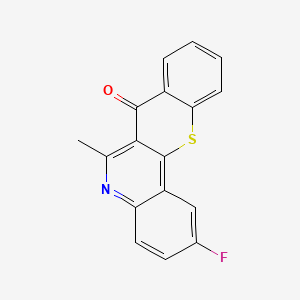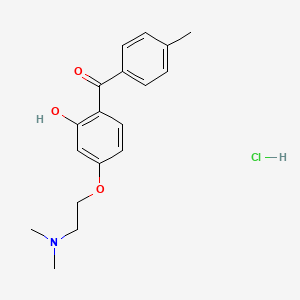
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, an ethoxy group, a hydroxyphenyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for versatility in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-chlorophenyl) ketone hydrochloride
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-fluorophenyl) ketone hydrochloride
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-bromophenyl) ketone hydrochloride
Uniqueness
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from similar compounds with different substituents on the phenyl ring.
Propiedades
Número CAS |
83803-92-3 |
|---|---|
Fórmula molecular |
C18H22ClNO3 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
[4-[2-(dimethylamino)ethoxy]-2-hydroxyphenyl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)20)22-11-10-19(2)3;/h4-9,12,20H,10-11H2,1-3H3;1H |
Clave InChI |
AMQCNBFKHKJOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCN(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


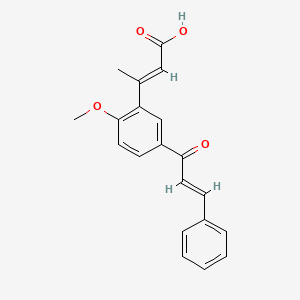
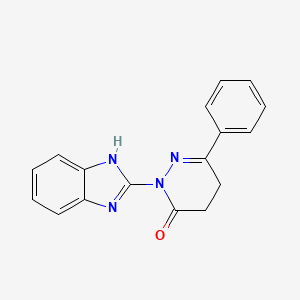
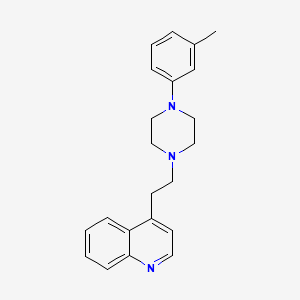

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
